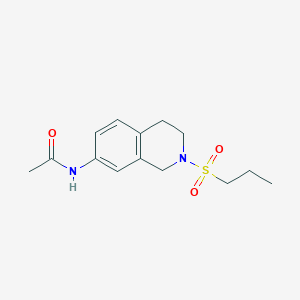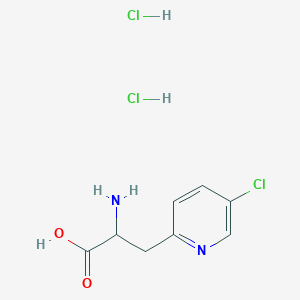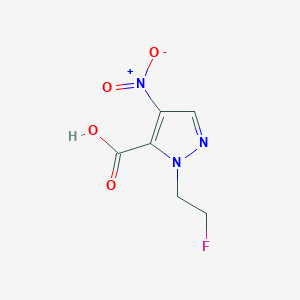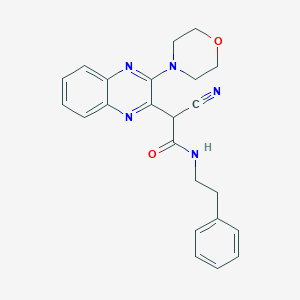![molecular formula C13H12ClF3N4O2 B2703930 4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride CAS No. 317821-74-2](/img/structure/B2703930.png)
4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate . It has a molecular weight of 390.32 .
Synthesis Analysis
The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors . For example, (E)-4-methoxybut-3-en-2-one was synthesized with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 390.32 . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has elucidated various synthetic pathways and chemical reactivities of compounds structurally related to 4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride. For example, studies have demonstrated routes to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting regioselective reactions and structural assignments through NOE difference experiments and NMR methods (Ashton & Doss, 1993). Similarly, the reactivity of phenylmalonyl dichloride with 3-phenylpropynamide and subsequent transformations underscore the synthetic versatility of these compounds, leading to various heterocyclic structures (Komarov et al., 2005).
Biological Evaluations
Compounds analogous to 4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride have been subject to biological evaluation, particularly in the context of antimicrobial and anticancer activities. For instance, benzofuran-carboxamide derivatives have been synthesized and tested for antimicrobial activity, revealing moderate to slight activity against Gram-positive bacteria (Hishmat et al., 1989). Moreover, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, including structural motifs similar to the compound of interest, demonstrated significant inhibitory activities against c-Met kinase, suggesting potential applications in cancer therapy (Liu et al., 2020).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds can potentially be a promising area of research in the future .
Propriétés
IUPAC Name |
4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2.ClH/c1-22-9-6-10(21)20(19-11(9)12(17)18)8-4-2-3-7(5-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSKEVOSPWZUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=N)N)C2=CC=CC(=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)


![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)